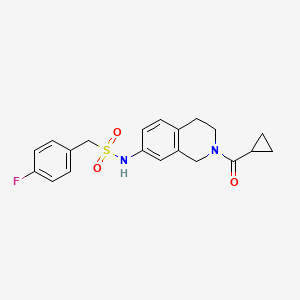

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-18-6-1-14(2-7-18)13-27(25,26)22-19-8-5-15-9-10-23(12-17(15)11-19)20(24)16-3-4-16/h1-2,5-8,11,16,22H,3-4,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEPMJMJDFQDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Chemical Formula | C19H18N2O4S |

| Molecular Weight | 366.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 955644-21-0 |

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may act as an alkylating agent, targeting DNA and disrupting cancer cell proliferation. This mechanism is similar to that observed with dianhydrogalactitol, which has shown efficacy against non-small-cell lung carcinoma (NSCLC) and ovarian cancer by inhibiting cancer stem cell development and acting independently of the MGMT repair mechanism .

- Case Study : In vitro studies demonstrated that related compounds significantly reduced cell viability in various cancer cell lines, suggesting a potential for development as a chemotherapeutic agent.

Antimicrobial Activity

Compounds within the same class have been evaluated for their antimicrobial properties. Research indicates:

- Antibacterial Effects : The compound exhibits moderate antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .

Synthesis and Evaluation

A study focused on the synthesis of similar tetrahydroisoquinoline derivatives reported promising biological activities. The synthesized compounds were evaluated for:

- Antioxidant Activity : The derivatives displayed moderate to high antioxidant activity across various assays, indicating their potential in mitigating oxidative stress-related diseases .

- Structure-Activity Relationship (SAR) : Variations in substituents on the isoquinoline core significantly influenced biological activity, highlighting the importance of structural optimization in drug design.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Triazole Derivatives (Compounds [10–15])

Key Features :

- Core Structure: 1,2,4-Triazole ring instead of tetrahydroisoquinoline.

- Functional Groups: Sulfonylbenzene and fluorophenyl groups attached via alkylation (e.g., 2-bromo-4′-fluoroacetophenone).

- Synthesis : Derived from hydrazinecarbothioamide cyclization under basic conditions, yielding tautomeric 1,2,4-triazole-3-thiones .

- Characterization : IR spectra confirmed tautomerism (absence of νS-H at 2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) .

Additionally, the cyclopropanecarbonyl group may offer enhanced metabolic resistance over the triazole-thione’s labile sulfur moiety .

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

Key Features :

- Core Structure: Cyclopropane carboxamide with a phenyl and 4-methoxyphenoxy substituent.

- Synthesis: Diastereoselective Friedel-Crafts alkylation (dr 23:1) using 4-methoxyphenol and cyclopropene carboxamide .

- Characterization : Isolated via silica gel chromatography; stereochemistry confirmed by NMR .

Comparison: While both compounds incorporate cyclopropane, the target compound’s tetrahydroisoquinoline scaffold enables π-π stacking interactions absent in the carboxamide derivative. The 4-fluorophenyl group in the target compound may exhibit stronger electron-withdrawing effects than the 4-methoxyphenoxy group, altering electronic properties for target binding .

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

Key Features :

- Core Structure: Tetrahydroisoquinoline with trifluoroacetyl and cyclopropylethyl-fluorophenyl sulfonamide groups.

- Synthesis : Scalable (100 g) via sulfonylation and trifluoroacetylation, followed by chromatographic purification .

- Characterization : HRMS and NMR confirmed purity and regiochemistry .

The cyclopropylethyl chain introduces additional hydrophobicity, which may affect membrane permeability .

Implications for Bioactivity

- Target vs. Triazole Derivatives: The tetrahydroisoquinoline core may improve binding to targets requiring three-dimensional complementarity (e.g., kinase active sites), whereas triazoles may suit flat binding pockets .

- Fluorine vs. Methoxy: The 4-fluorophenyl group’s electronegativity may enhance binding affinity compared to the methoxyphenoxy group’s electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.